molecular formula C21H25N3O2S B11439009 6-(4-methoxyphenyl)-3-methyl-N-(2-methylcyclohexyl)imidazo[2,1-b]thiazole-2-carboxamide

6-(4-methoxyphenyl)-3-methyl-N-(2-methylcyclohexyl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B11439009
M. Wt: 383.5 g/mol
InChI Key: WXBHDROINPQPQE-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-3-methyl-N-(2-methylcyclohexyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique imidazo[2,1-b][1,3]thiazole core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-(2-methylcyclohexyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones under acidic or basic conditions, followed by cyclization and functional group modifications . Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-3-methyl-N-(2-methylcyclohexyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and halogenated compounds. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-(4-Methoxyphenyl)-3-methyl-N-(2-methylcyclohexyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C21H25N3O2S

Molecular Weight

383.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-(2-methylcyclohexyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C21H25N3O2S/c1-13-6-4-5-7-17(13)22-20(25)19-14(2)24-12-18(23-21(24)27-19)15-8-10-16(26-3)11-9-15/h8-13,17H,4-7H2,1-3H3,(H,22,25)

InChI Key

WXBHDROINPQPQE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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